4-Methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+)

Catalog No.
S2704960
CAS No.
83605-44-1
M.F
C36H36N6Ru
M. Wt
653.79
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-2-(4-methylpyridin-2-yl)pyridine;rutheniu...

CAS Number

83605-44-1

Product Name

4-Methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+)

IUPAC Name

4-methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+)

Molecular Formula

C36H36N6Ru

Molecular Weight

653.79

InChI

InChI=1S/3C12H12N2.Ru/c3*1-9-3-5-13-11(7-9)12-8-10(2)4-6-14-12;/h3*3-8H,1-2H3;/q;;;+2

InChI Key

WUWVNHJPTGULIW-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)C2=NC=CC(=C2)C.CC1=CC(=NC=C1)C2=NC=CC(=C2)C.CC1=CC(=NC=C1)C2=NC=CC(=C2)C.[Ru+2]

Solubility

not available

4-Methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+) is a complex compound that consists of a ruthenium ion coordinated with a ligand derived from pyridine. Its molecular formula is C32H28N6RuC_{32}H_{28}N_6Ru and it has a molecular weight of approximately 597.7 g/mol . This compound features a unique structural arrangement that combines the properties of both the metal center and the organic ligands, making it a subject of interest in various fields of research, particularly in catalysis and bioinorganic chemistry.

The reactivity of 4-Methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+) can be attributed to its ability to participate in various coordination reactions. It can undergo redox reactions, where the ruthenium ion can shift between oxidation states, facilitating electron transfer processes. Additionally, it can coordinate with different substrates, influencing reaction pathways in catalytic processes. Specific reactions involving this compound include:

  • Oxidative addition with halides and other electrophiles.
  • Reductive elimination, which can lead to the formation of new organic compounds.
  • Ligand substitution reactions, where the pyridine ligands can be replaced by other donor molecules.

Research indicates that 4-Methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+) exhibits notable biological activities. It has been studied for its potential as an anticancer agent due to its ability to interact with DNA and induce cytotoxic effects in cancer cells. The compound's mechanism of action may involve:

  • DNA binding, which can lead to interference with replication and transcription processes.
  • Photodynamic activity, where light activation results in the generation of reactive oxygen species that can damage cellular components.

These properties make it a candidate for further exploration in therapeutic applications.

The synthesis of 4-Methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+) typically involves several steps:

  • Preparation of Ligands: The ligands are synthesized through reactions involving pyridine derivatives, often requiring specific reagents and conditions to achieve the desired functional groups.
  • Complex Formation: The ruthenium(II) salt is reacted with the prepared ligands under controlled conditions (e.g., temperature, solvent) to form the metal complex.
  • Purification: The resulting complex is purified using techniques such as recrystallization or chromatography to obtain a high-purity product suitable for further studies.

The applications of 4-Methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+) span across various domains:

  • Catalysis: Utilized in organic synthesis as a catalyst for various reactions including hydrogenation and cross-coupling reactions.
  • Photochemistry: Employed in photodynamic therapy due to its ability to generate reactive species upon light activation.
  • Biological Research: Investigated for its potential use in drug development and as a probe for biological imaging.

Interaction studies involving 4-Methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+) focus on its binding characteristics with biological macromolecules such as proteins and nucleic acids. These studies help elucidate:

  • The stability of the complex in biological environments.
  • The kinetics and thermodynamics of binding interactions.
  • The impact of these interactions on biological functions and pathways.

Such studies are crucial for understanding the potential therapeutic uses of this compound.

Several compounds share structural similarities with 4-Methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+), each exhibiting unique properties:

Compound NameMolecular FormulaUnique Features
4,4'-Dimethyl-2,2'-bipyridineC12H12N2C_{12}H_{12}N_2Known for its role as a ligand in coordination chemistry .
2-(4-Methylpyridin-2-yl)pyridineC11H10N2C_{11}H_{10}N_2Exhibits similar ligand properties but lacks metal coordination .
Ruthenium(II) complexes with bipyridinesVariesOften used in catalysis; may have different reactivity profiles .

The uniqueness of 4-Methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+) lies in its specific ligand arrangement and the presence of the ruthenium center, which grants it distinct catalytic and biological properties compared to other related compounds.

Dates

Modify: 2023-08-16

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